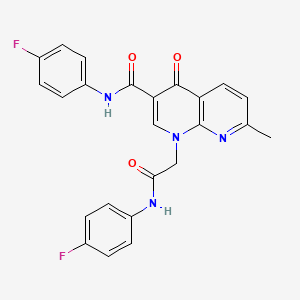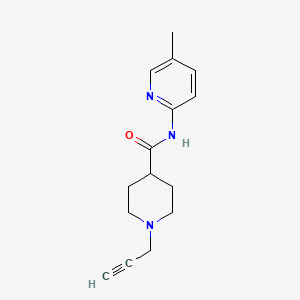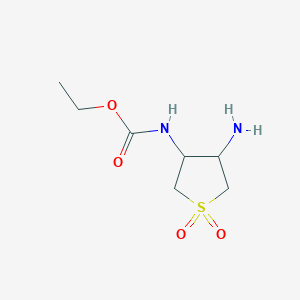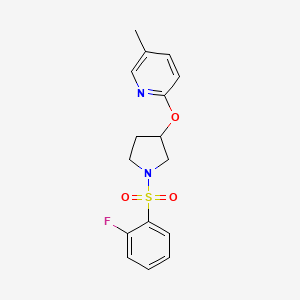
N-(4-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide" is a derivative of the 1,8-naphthyridine class, which is known for its biological activities. The presence of the 4-fluorophenyl groups and the carboxamide moiety suggests potential for significant biological activity, possibly as an anti-inflammatory or antitumor agent, as seen in similar compounds .
Synthesis Analysis
The synthesis of related 1,8-naphthyridine derivatives typically involves the formation of an intermediate, such as 1-phenyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, followed by further functionalization . The nature of substituents, particularly on the amide nitrogen, has been shown to significantly affect the activity of the resulting compounds . Similar synthetic strategies could be applied to the compound , with careful consideration of the substituents to optimize biological activity.
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is crucial for their biological activity. The 1,8-naphthyridine core is a common feature in compounds with anti-inflammatory and antitumor properties . The fluorine atoms present in the compound are likely to influence its lipophilicity and could enhance its ability to interact with biological targets. The carboxamide linkage is a common bioisostere in drug design, often used to improve pharmacokinetic properties .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the fluorine atoms and the carboxamide group. Fluorine atoms can affect the electron distribution within the molecule, potentially altering its reactivity . The carboxamide group could participate in hydrogen bonding, which is important for the interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of fluorine atoms typically increases the compound's stability and lipophilicity, which can affect its absorption and distribution in biological systems . The carboxamide group could improve solubility in aqueous environments, which is beneficial for bioavailability . The overall molecular architecture, including the 1,8-naphthyridine core and substituents, would determine the melting point, solubility, and other physical properties relevant to its potential use as a pharmaceutical agent .
Scientific Research Applications
Antibacterial Properties
Research has indicated that compounds structurally related to N-(4-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide exhibit significant antibacterial properties. Studies by Egawa et al. (1984) and Chu et al. (1986) demonstrated that naphthyridine derivatives show potent in vitro and in vivo antibacterial activity, particularly against certain bacterial strains (Egawa et al., 1984)(Chu et al., 1986).
Synthesis and Optimization
The synthesis and optimization of similar naphthyridine derivatives have been a significant area of research. Zhang et al. (2019) focused on an efficient synthesis method for such compounds, crucial for developing biologically active anticancer drugs (Zhang et al., 2019).
Cytotoxic Properties
Deady et al. (2005) and Tomita et al. (2004) explored the cytotoxic properties of naphthyridine carboxamide derivatives. These compounds were found to be effective against certain cancer cell lines, indicating potential use in cancer treatment (Deady et al., 2005)(Tomita et al., 2004).
Anti-Inflammatory and Anticancer Potential
Madaan et al. (2013) reported on naphthyridine derivatives showing both anti-inflammatory and anticancer properties. Their study highlighted a specific derivative that demonstrated significant inhibition of inflammatory markers and cytotoxic properties (Madaan et al., 2013).
properties
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(4-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N4O3/c1-14-2-11-19-22(32)20(24(33)29-18-9-5-16(26)6-10-18)12-30(23(19)27-14)13-21(31)28-17-7-3-15(25)4-8-17/h2-12H,13H2,1H3,(H,28,31)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEIEDUYYMKPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B3007395.png)
![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3007398.png)

![N1-(pyridin-2-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3007400.png)
![6-Cyclopropyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3007402.png)

![1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine](/img/structure/B3007408.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3007409.png)


![2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B3007413.png)

![5,5-Dimethyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclohexane] hydrochloride](/img/structure/B3007415.png)
